Butyl acrylate

Description

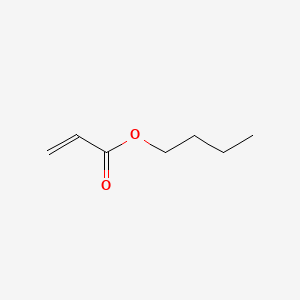

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEYYJKEWSMYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2, Array | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-49-0 | |

| Record name | Poly(butyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024676 | |

| Record name | Butyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl acrylate appears as a clear colorless liquid with a sharp characteristic odor. Very slightly soluble in water and somewhat less dense than water. Hence forms surface slick on water. Flash point 105 °F. Density 7.5 lb / gal. Used for making paints, coatings, caulks, sealants, adhesives., Liquid, Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a strong, fruity odor., Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.] | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

295 to 298 °F at 760 mmHg (NTP, 1992), 145 °C, BP: 138 °C at 760 mm Hg; 84-86 °C at 101 mm Hg; 59 °C at 25 mm Hg; 39 °C at 10 mm Hg; 35 °C at 8 mm Hg, 145-149 °C, 293 °F | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

120 °F (NTP, 1992), 84 °F (29 °C) (closed cup), 48.9 °C, open cup, 36 °C c.c., 103 °F | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility of water in n-butyl acrylate at 20 °C: 0.8 mL/100 g, Sol in ethanol, ethyl ether, acetone; slightly soluble in carbon tetrachloride, 0.14 g/100 mL water at 20 °C; 9.12 g/100 mL at 40 °C, In water, 2,000 mg/L 23 °C, Solubility in water, g/100ml: 0.14, 0.1% | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.899 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8898 g/cu cm at 20 °C, Relative density (water = 1): 0.90, 0.89 | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 95.9 °F ; 4 mmHg at 68 °F (NTP, 1992), 4.0 [mmHg], 5.45 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.43, 4 mmHg | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acrylic acid: 0.009% by wt (max); water: 0.10% by wt (max), Acrylic acid: 0.009% by wt (max); water: 0.05% by wt (max) | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Water-white monomer, Clear, colorless liquid [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization]. | |

CAS No. |

141-32-2, 9003-49-0 | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, butyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Butyl acrylate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/n-butyl-acrylate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/705NM8U35V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Propenoic acid, butyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UD3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-84.3 °F (NTP, 1992), -64.6 °C, -64 °C, -83 °F | |

| Record name | BUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0400 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/260 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0075.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Introduction: The Significance of Butyl Acrylate

An In-Depth Technical Guide to Butyl Acrylate: Structure, Synthesis, Polymerization, and Application

This guide provides an in-depth exploration of n-butyl acrylate, a cornerstone monomer in the polymer industry. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple data recitation. It delves into the causality behind its chemical behavior, provides field-proven experimental protocols, and grounds its claims in authoritative scientific literature. Our objective is to equip you with both the foundational knowledge and the practical insights necessary to innovate with this versatile chemical building block.

This compound (BA) is the butyl ester of acrylic acid, a colorless liquid with a characteristic fruity odor.[1][2] Its chemical identity is defined by the presence of a vinyl group and an ester group, which impart a high degree of reactivity, making it exceptionally suitable for polymerization.[3] Industrially, BA is a commodity chemical of immense importance, serving as a primary soft-monomer in the synthesis of a vast array of copolymers.[4][5] The properties of these polymers, such as flexibility, low-temperature performance, and durability, are directly influenced by the incorporation of the this compound moiety.[4][6] This guide will dissect its structure, properties, synthesis, and polymerization, providing a robust technical foundation for its application.

Chemical Structure and Core Properties

The structure of this compound consists of a four-carbon butyl ester group attached to the acrylate backbone. This combination is key to its physical properties and its function in polymers.

Caption: Chemical structure of this compound (C₇H₁₂O₂).

Table 1: Physicochemical Properties of n-Butyl Acrylate

| Property | Value | Source(s) |

| IUPAC Name | Butyl prop-2-enoate | [1] |

| CAS Number | 141-32-2 | [1][7] |

| Molecular Formula | C₇H₁₂O₂ | [1][8] |

| Molar Mass | 128.17 g·mol⁻¹ | [1][2] |

| Appearance | Clear, colorless liquid | [2][5] |

| Odor | Strong, fruity, pungent | [1][2] |

| Density | 0.898 g/mL (at 20°C) | [6][9] |

| Melting Point | -64 °C (-83 °F) | [1] |

| Boiling Point | 145-148 °C (at 760 mmHg) | [1][6][10] |

| Solubility in Water | 0.1% - 0.2% (at 20°C) | [1][10] |

| Vapor Pressure | 4 - 5.4 mmHg (at 20°C) | [1][6] |

| Flash Point | 37-40 °C (103-105 °F) | [1][2][9] |

| Autoignition Temp. | 267-284 °C | [1][10] |

| Refractive Index (n²⁰/D) | 1.419 | [9][11] |

| Glass Transition Temp. (Tg) of Homopolymer | -54 °C to -45 °C | [4][12] |

Synthesis and Purification of this compound Monomer

The predominant industrial and laboratory method for synthesizing this compound is the direct esterification of acrylic acid with n-butanol.[5][10] This is an equilibrium-limited reaction, and its success hinges on effectively shifting the equilibrium toward the product side.

The Causality of Acid-Catalyzed Esterification

The esterification reaction requires an acid catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), to proceed at a practical rate.[2][13] The catalyst's role is to protonate the carbonyl oxygen of the acrylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of n-butanol.[13][14] Without the catalyst, the reaction is impractically slow as the alcohol is a weak nucleophile and the carbonyl carbon is not sufficiently electrophilic.

To ensure a high yield, the equilibrium must be manipulated. According to Le Châtelier's principle, this is achieved by removing one of the products—in this case, water—as it is formed.[14][15] This is often accomplished through azeotropic distillation using a solvent like toluene or by operating the reaction under conditions that favor water removal.[2]

Caption: Acid-catalyzed esterification of acrylic acid and n-butanol.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from a robust procedure for transesterification, which follows the same chemical principles as direct esterification and is highly effective for producing pure alkyl acrylates.[16] This method is self-validating through careful monitoring of reaction progress and characterization of the final product.

Materials:

-

n-Butyl alcohol (5 moles)

-

Methyl acrylate (10 moles, serves as acrylic acid source via transesterification)

-

p-Toluenesulfonic acid (10 g, catalyst)[16]

-

Hydroquinone (20 g, polymerization inhibitor)[16]

-

Apparatus: 2-L two-necked round-bottom flask, Vigreux fractionating column, distillation head with condenser, receiving flask, heating mantle, and a capillary ebullator for inert gas introduction (e.g., Nitrogen).

Methodology:

-

Reactor Charging & Setup:

-

To the 2-L flask, add n-butyl alcohol, methyl acrylate, hydroquinone, and p-toluenesulfonic acid.

-

Causality: An excess of the acrylate source (methyl acrylate) is used to drive the equilibrium towards the formation of the desired this compound. Hydroquinone is critical; it prevents the premature polymerization of the acrylate monomer at the elevated temperatures required for the reaction, which would otherwise result in a dramatic loss of yield and create a hazardous situation.[16][17]

-

-

Reaction & Azeotrope Removal:

-

Assemble the distillation apparatus. The Vigreux column provides the necessary theoretical plates to separate the low-boiling azeotrope without the risk of clogging from potential polymer formation.[16]

-

Heat the mixture using the heating mantle to a gentle boil.

-

Operate the column under total reflux until the head temperature stabilizes at 62–63°C. This is the boiling point of the methanol-methyl acrylate azeotrope.[16]

-

Causality: The removal of the methanol byproduct (formed from the transesterification) via azeotropic distillation is the key step that shifts the reaction equilibrium to the right, ensuring a high conversion to this compound.

-

Begin collecting the distillate, maintaining a still head temperature below 65°C. The reaction progress can be monitored by the rate of methanol production. The reaction is considered near completion when methanol distillation slows significantly (typically 6-10 hours).

-

-

Purification via Distillation:

-

Once the reaction is complete, increase the heating rate to distill off the excess, unreacted methyl acrylate (b.p. 80°C).

-

After the methyl acrylate is removed, allow the apparatus to cool. Reconfigure the setup for vacuum distillation.

-

Causality: Vacuum distillation is essential for purifying the final this compound product (b.p. 145°C). Distilling at atmospheric pressure requires high temperatures that can promote thermal polymerization, even with an inhibitor present. Lowering the pressure reduces the boiling point, allowing for a safer, more controlled purification.[18]

-

Distill the this compound under reduced pressure (e.g., 39°C at 10 mm Hg).[16]

-

-

Validation and Storage:

-

The purity of the collected this compound should be assessed using Gas Chromatography (GC). The final product should show a major peak corresponding to this compound with minimal impurities.

-

For storage, transfer the purified, colorless liquid to a brown glass bottle containing a small amount of a stabilizer like Monomethyl Ether of Hydroquinone (MEHQ, ~15 ppm) and store in a cool, dark, well-ventilated area under an air atmosphere.[19]

-

Causality: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function. They react with peroxy radicals, which are formed from the reaction of initiator radicals with oxygen, thereby terminating the radical chain reaction that leads to polymerization.[8][11][17] Storing under an inert gas like nitrogen will render the inhibitor ineffective.

-

Polymerization of this compound

The vinyl group of this compound is highly susceptible to free-radical polymerization. This process transforms the liquid monomer into a solid polymer with a long-chain aliphatic backbone and pendant butyl ester groups.

Caption: General workflow for the free-radical polymerization of this compound.

Controlled vs. Free Radical Polymerization

Traditional free-radical polymerization offers robust and rapid polymer production but provides limited control over the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture. For applications requiring well-defined polymers, such as in advanced coatings or biomedical materials, controlled radical polymerization techniques are superior. Atom Transfer Radical Polymerization (ATRP) is a prime example, allowing for the synthesis of polymers with predetermined molecular weights and very low polydispersity (Mw/Mn < 1.2).[1][20]

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)

This protocol describes a laboratory-scale controlled polymerization of this compound to produce a well-defined polymer.[1]

Materials:

-

n-Butyl acrylate (BA), inhibitor removed by passing through a column of basic alumina.

-

Copper(I) bromide (CuBr, catalyst)

-

2,2'-Bipyridine (bpy, ligand)

-

Methyl 2-bromopropionate (initiator)

-

Ethylene carbonate (solvent)

-

Apparatus: Schlenk flask, magnetic stirrer, oil bath, argon/nitrogen line with vacuum manifold.

Methodology:

-

Catalyst Complex Formation:

-

To a dry Schlenk flask under an argon atmosphere, add CuBr (1.74 x 10⁻³ mol) and bpy (5.23 x 10⁻³ mol).

-

Causality: The bpy ligand coordinates with the copper catalyst. This complex is crucial for the ATRP mechanism; it reversibly activates and deactivates the growing polymer chains by abstracting and donating a halogen atom, which maintains a low concentration of active radicals at any given time, thereby preventing uncontrolled termination reactions.[1]

-

-

Reactor Charging:

-

Add ethylene carbonate (10 g) to the flask.

-

Subject the flask to several cycles of vacuum and argon backfill to ensure the complete removal of oxygen.

-

Causality: Oxygen must be rigorously excluded from ATRP systems because it can react with and deactivate the Cu(I) catalyst, oxidizing it to Cu(II) and terminating the polymerization.

-

Using a degassed syringe, add the purified n-butyl acrylate (6.98 x 10⁻² mol) followed by the methyl 2-bromopropionate initiator (1.74 x 10⁻³ mol).

-

-

Polymerization:

-

Immerse the sealed flask in a preheated oil bath at 80°C and begin stirring.

-

The reaction progress can be monitored by taking aliquots at timed intervals and analyzing the monomer conversion by GC or ¹H NMR.

-

Causality: The ratio of monomer consumed to the initial amount of initiator ([ΔM]/[I]₀) determines the theoretical molecular weight of the polymer. This is a key feature of a controlled or "living" polymerization.[1]

-

-

Termination and Purification:

-

After reaching the desired conversion (e.g., >85%), stop the reaction by cooling the flask to room temperature and exposing the mixture to air.

-

Dilute the viscous solution with tetrahydrofuran (THF).

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst complex (which will appear as a colored band).

-

Precipitate the polymer by adding the THF solution dropwise into a large excess of a non-solvent, such as methanol/water.

-

Collect the white, gummy polymer by decantation or filtration and dry under vacuum to a constant weight.

-

-

Validation and Characterization:

-

Gel Permeation Chromatography (GPC): This is the definitive technique to validate the success of a controlled polymerization. The GPC trace should show a narrow, symmetric peak, indicating a low polydispersity index (PDI or Mw/Mn), typically between 1.1 and 1.2. The measured number-average molecular weight (Mn) should be close to the theoretical value calculated from monomer conversion and the initiator ratio.[1][21]

-

Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy is used to confirm the chemical structure of the poly(this compound) and can also be used to determine monomer conversion.[22][23]

-

Applications and Structure-Property Insights

The utility of this compound is almost exclusively realized in its polymerized form, primarily as a comonomer. The long, flexible butyl side chain disrupts polymer chain packing and increases free volume, resulting in a very low glass transition temperature (Tg) for its homopolymer, poly(this compound), around -54°C.[4][12]

-

Paints, Coatings, and Inks: When copolymerized with "hard" monomers like methyl methacrylate (Tg ≈ 105°C) or styrene (Tg ≈ 100°C), BA acts as a permanent plasticizer. It lowers the Tg of the final polymer, imparting flexibility, impact resistance, and excellent film-forming properties to latex paints and coatings.[4][5][22]

-

Adhesives and Sealants: The low Tg and tacky nature of BA-rich copolymers make them ideal for pressure-sensitive adhesives (PSAs) and elastomeric sealants. The butyl group enhances adhesion to low-energy surfaces.[2][6]

-

Textile and Leather Finishes: BA-based polymers are used to provide a soft, flexible finish to textiles and leather, improving their feel and durability without making them stiff.[5][24]

Laboratory Safety and Handling

This compound is a reactive and flammable chemical that requires careful handling.

-

Hazards: It is a flammable liquid and vapor.[25][26] It causes skin and serious eye irritation and may cause an allergic skin reaction (sensitization).[25][27] Inhalation of vapors may cause respiratory irritation, headache, and dizziness.[17]

-

Handling: Always work in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][28] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which can ignite vapors.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[9][28] Crucially, this compound must be stored in the presence of an inhibitor (like MEHQ) and under an air atmosphere containing 5-21% oxygen to ensure the inhibitor's effectiveness.[11][17] Never store under an inert atmosphere.[29] Check inhibitor levels periodically, especially during long-term storage.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Understanding the Production Process of this compound [chemanalyst.com]

- 3. researchgate.net [researchgate.net]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. data.ntsb.gov [data.ntsb.gov]

- 8. Polymerization Reactions Inhibitor Modeling - Styrene and this compound Incidents Case Studies [iomosaic.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. US6180820B1 - Process for the production and purification of N-butyl acrylate - Google Patents [patents.google.com]

- 11. fluoryx.com [fluoryx.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. ijrar.org [ijrar.org]

- 14. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 15. cdn.intratec.us [cdn.intratec.us]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. iomosaic.com [iomosaic.com]

- 18. JP2008266159A - Purification method of this compound - Google Patents [patents.google.com]

- 19. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. High-pressure atom transfer radical polymerization of n-butyl acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. lobachemie.com [lobachemie.com]

- 25. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]

- 26. pubs.acs.org [pubs.acs.org]

- 27. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 28. trc-corp.com [trc-corp.com]

- 29. Kinetics study of esterification reaction of acrylic acid with n-butanol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Mechanism of butyl acrylate free-radical polymerization

An In-Depth Technical Guide to the Free-Radical Polymerization of Butyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Poly(this compound)

Part 1: The Core Mechanism of Free-Radical Polymerization

Free-radical polymerization is a chain reaction process that comprises three fundamental stages: initiation, propagation, and termination.[6] The overall process transforms monomer molecules into long polymer chains.

Initiation: The Genesis of Radical Activity

The initiation stage involves the generation of active radical species that begin the polymerization chain. This can be achieved through two primary pathways for this compound:

-

Thermal Self-Initiation: Unlike many vinyl monomers, acrylates can undergo thermal self-initiation at elevated temperatures (typically above 80-100°C) without the need for a conventional initiator.[7][8][9] The proposed mechanism involves the reaction of two monomer molecules to form a singlet diradical, which then converts to a more stable triplet diradical.[7][10] This diradical subsequently reacts with a third monomer molecule to generate two initiating monoradicals.[10] This pathway is particularly relevant in high-temperature industrial processes where it can significantly contribute to the radical flux.[5]

-

Chemical Initiation: More commonly, polymerization is initiated by the homolytic decomposition of a chemical initiator.[7] The choice of initiator depends on the desired reaction temperature and solvent system.

-

Azo Compounds: Azobisisobutyronitrile (AIBN) is a frequently used initiator for solution or bulk polymerization at moderate temperatures (60-80°C).

-

Peroxides: Benzoyl peroxide (BPO) or persulfates like ammonium persulfate are also common, with the latter often used in emulsion polymerization systems.[7][11]

-

The initiation process dictates the initial concentration of radicals, which in turn influences the overall rate of polymerization and the average molecular weight of the resulting polymer.

Propagation: The Chain Growth Phase

Once an initiating radical (R•) is formed, it rapidly adds to the double bond of a this compound monomer, creating a new, larger radical. This new radical then adds to another monomer, and this process, known as propagation, repeats thousands of times to form a long polymer chain.[6]

The rate of propagation is governed by the propagation rate coefficient (kp) and the concentrations of the growing radical chains and the monomer.[4] Factors such as temperature and solvent can influence the propagation speed.[6]

Termination: Concluding the Chain Reaction

The growth of a polymer chain ceases through a termination event, where two growing radical chains react with each other. There are two primary mechanisms for termination:

-

Combination (or Coupling): Two radical chains join together to form a single, longer polymer chain.[7]

-

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two separate polymer chains: one with a saturated end and another with a terminal double bond (unsaturation).[7]

The mode of termination is crucial as it determines the final molecular weight and the chemical nature of the polymer chain ends.[6]

Caption: Core mechanism of Free-Radical Polymerization (FRP).

Part 2: Critical Side Reactions in Acrylate Polymerization

The polymerization of acrylates is distinguished by the prevalence of side reactions, especially at higher temperatures.[4] These reactions create branches and alter the polymer backbone, profoundly impacting material properties.

Intramolecular Chain Transfer (Backbiting)

Backbiting is the most significant side reaction in acrylate polymerization.[4][12][13] In this process, the radical at the end of a growing chain (an end-chain radical or ECR) abstracts a hydrogen atom from the third carbon back along its own chain. This occurs via a stable six-membered ring transition state.[4] The result is the transformation of a highly reactive secondary ECR into a less reactive tertiary mid-chain radical (MCR).[12][13]

This MCR can then reinitiate propagation, leading to the formation of a short-chain branch (SCB) that is two carbon atoms long.[4] The competition between propagation of the ECR and the backbiting reaction is heavily dependent on monomer concentration; at low monomer concentrations, backbiting becomes more dominant.[4]

β-Scission

The tertiary mid-chain radicals formed via backbiting can undergo another reaction called β-scission.[4][5] This involves the cleavage of the polymer chain at the β-position relative to the radical, resulting in a macromonomer (a dead polymer chain with a terminal double bond) and a new secondary end-chain radical.[5][7] This reaction becomes more prominent at elevated temperatures and can lead to a decrease in the average molecular weight of the polymer.[4][10]

Caption: Key side reactions: Backbiting and β-Scission.

Part 3: Gaining Control: Living Radical Polymerization

Conventional FRP produces polymers with broad molecular weight distributions (high polydispersity index, PDI) due to the stochastic nature of termination.[1] For applications requiring well-defined polymer architectures, "living"/controlled radical polymerization (LRP) techniques are employed.[14][15] These methods establish a dynamic equilibrium between a small number of active, propagating radicals and a large pool of dormant species, minimizing irreversible termination events.[1][14][15]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful LRP technique for polymerizing acrylates.[1] It uses a transition metal complex (commonly copper-based) to reversibly activate and deactivate the growing polymer chains.[1] This allows for the synthesis of poly(this compound) with predetermined molecular weights, low PDI (typically < 1.3), and high end-group fidelity.[1][16]

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The growing radical adds to the CTA, forming an intermediate that fragments to release a new radical, effectively transferring the "living" character. RAFT is highly versatile and tolerant of many functional groups. High-temperature RAFT polymerization of this compound can achieve full monomer conversion in minutes while maintaining good molecular weight control.[17]

| Parameter | Conventional FRP | ATRP | RAFT |

| Control Mechanism | Stochastic Termination | Reversible Halogen Transfer | Reversible Chain Transfer |

| Initiator | AIBN, BPO, etc. | Alkyl Halide + Cu Complex | AIBN, BPO, etc. + CTA |

| Typical PDI | > 1.5 | 1.1 - 1.4 | 1.1 - 1.4 |

| Molecular Weight | Difficult to predetermine | Controlled by [M]/[I] ratio[1] | Controlled by [M]/[CTA] ratio |

| End-Group Fidelity | Low | High | High[18] |

Part 4: Experimental Protocols & Workflow

General Experimental Workflow

A typical laboratory-scale polymerization follows a structured workflow to ensure reproducibility and safety.

Caption: General workflow for lab-scale this compound polymerization.

Protocol: Solution ATRP of n-Butyl Acrylate

This protocol is adapted from established methodologies for synthesizing well-defined poly(this compound).[1][19]

Materials:

-

n-Butyl acrylate (BA), inhibitor removed by passing through basic alumina.[19]

-

Methyl 2-bromopropionate (MBP) (Initiator).

-

Copper(I) bromide (CuBr) (Catalyst).

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand).

-

Argon or Nitrogen gas for purging.

Procedure:

-

Catalyst/Ligand Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 33.4 mg). Seal the flask with a rubber septum.

-

Degassing: Cycle between vacuum and argon/nitrogen three times to remove all oxygen from the flask.[1]

-

Reagent Addition: Using degassed syringes, add the solvent (e.g., 10.0 mL benzene), the purified n-butyl acrylate (e.g., 10.0 mL), and the ligand (e.g., PMDETA).[1][19] Degas the solution with a gentle stream of inert gas for 15-20 minutes.

-

Initiation: Add the initiator, methyl 2-bromopropionate (e.g., 0.194 mL), via syringe.[1]

-

Polymerization: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 80°C).[1]

-

Monitoring: At timed intervals, withdraw small aliquots from the reaction mixture using a degassed syringe. Immediately quench the aliquot with a small amount of inhibitor (like hydroquinone) and dilute with THF for analysis. Monomer conversion can be determined by Gas Chromatography (GC) or ¹H NMR.

-

Termination & Purification: After reaching the target conversion or time, stop the reaction by cooling the flask to room temperature and exposing it to air. Dilute the viscous mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the polymer by slowly adding the THF solution to a large excess of a non-solvent, such as a methanol/water mixture.[20] Filter and dry the resulting white polymer under vacuum until a constant weight is achieved.

Part 5: Characterization of Poly(this compound)

Proper characterization is essential to confirm the success of the polymerization and to understand the structure-property relationships of the synthesized material.

-

Size Exclusion Chromatography (SEC/GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, quantify monomer conversion, and analyze chain-end functionalities.[5][18] Two-dimensional NMR techniques can provide detailed information on the stereochemical structure.[21]

-

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) can provide absolute molecular weight distributions and are invaluable for identifying end-groups and polymer architecture.[5][22]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the polymer, most importantly the glass transition temperature (Tg), which is a key indicator of the material's physical state (glassy vs. rubbery).[20]

Conclusion

The free-radical polymerization of this compound, while a workhorse of the polymer industry, is governed by a complex interplay of initiation, propagation, termination, and critical side reactions. A thorough understanding of the underlying mechanisms, particularly the formation of mid-chain radicals via backbiting and their subsequent fate, is paramount for controlling the final polymer architecture. For applications demanding precision, controlled techniques like ATRP and RAFT provide the necessary tools to tailor polymer properties. By combining robust mechanistic knowledge with rigorous experimental protocols and comprehensive characterization, researchers can effectively design and synthesize poly(this compound) materials optimized for their specific needs.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. nbinno.com [nbinno.com]

- 3. kaitai-pec.com [kaitai-pec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Research Portal [researchdiscovery.drexel.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymerization | MDPI [mdpi.com]

- 8. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]

- 9. Self-Initiated this compound Polymerizations in Bulk and in Solution Monitored By In-Line Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of n-Butyl Acrylate Self-Initiation Reaction Experimentally and via Macroscopic Mechanistic Modeling [mdpi.com]

- 11. worldscientific.com [worldscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Visible Light-Induced Living Radical Polymerization of this compound: Photocatalyst-Free, Ultrafast, and Oxygen Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.monash.edu [research.monash.edu]

- 18. Separation and characterization of functional poly(n-butyl acrylate) by critical liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 20. polymersource.ca [polymersource.ca]

- 21. pubs.acs.org [pubs.acs.org]

- 22. biochromato.com [biochromato.com]

An In-depth Technical Guide to the Synthesis of Butyl Acrylate from Acrylic Acid and n-Butanol

This guide provides a comprehensive overview of the synthesis of butyl acrylate, a critical chemical intermediate in various industries, including paints, adhesives, textiles, and plastics.[1][2] Its value lies in properties like durability and flexibility, making it essential for high-performance coatings and pressure-sensitive adhesives.[1] This document will delve into the core chemical principles, process methodologies, and critical safety considerations for researchers, scientists, and professionals in drug development and related fields.

Foundational Principles of this compound Synthesis

The primary commercial route to this compound is the direct esterification of acrylic acid with n-butanol.[1][3][4] This is an equilibrium-limited reaction where water is formed as a byproduct.[2][5] To drive the reaction towards the product side and achieve high yields, the continuous removal of water is essential, a principle rooted in Le Chatelier's principle.[2][3]

The reaction can be represented by the following chemical equation:

CH₂=CHCOOH + CH₃(CH₂)₃OH ⇌ CH₂=CHCOO(CH₂)₃CH₃ + H₂O (Acrylic Acid) + (n-Butanol) ⇌ (this compound) + (Water)

This process is typically catalyzed by a strong acid.[1][3] The reaction can be carried out in either batch or continuous systems, with batch processes being more suitable for smaller-scale production due to their flexibility, while continuous processes are more efficient for large-scale manufacturing, offering consistent quality and lower operational costs.[1]

Thermodynamic and Kinetic Considerations

The esterification of acrylic acid with n-butanol is a reversible reaction.[5] The forward reaction is moderately exothermic. A study determined the standard enthalpy (ΔH°) of the reaction to be 12.39 ± 4.80 kJ/mol and the standard entropy (ΔS°) to be 59.98 ± 13.87 J/mol·K.[5]

Kinetic studies are crucial for optimizing reactor design and operating conditions. The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants.[6][7] Research has shown that a simplified Langmuir–Hinshelwood–Hougen–Watson (LHHW) kinetic model can effectively describe the experimental data for this reaction when using a solid acid catalyst.[6] Increasing the reaction temperature generally leads to a higher equilibrium conversion. For instance, in a batch reactor with a constant catalyst loading and a 1:1 molar ratio of alcohol to acid, the equilibrium conversion increased from 67.55% to 77.81% as the temperature was raised from 50°C to 70°C.[7]

The Role and Selection of Catalysts

Acid catalysts are indispensable for achieving practical reaction rates in this compound synthesis.[1] The choice of catalyst significantly impacts reaction efficiency, product purity, and overall process economics. Catalysts can be broadly categorized into homogeneous and heterogeneous types.

Homogeneous Catalysts

Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used homogeneous catalysts.[1][3] They are highly effective in promoting the esterification reaction. However, their use presents several challenges:

-

Corrosion: These acids are highly corrosive, necessitating the use of expensive, corrosion-resistant materials for reactors and downstream equipment.[2][5]

-